molecular formula C18H24N2 B14748939 Benzenamine, 4,4'-(1,2-ethanediyl)bis[N,N-dimethyl- CAS No. 793-08-8

Benzenamine, 4,4'-(1,2-ethanediyl)bis[N,N-dimethyl-

Cat. No.: B14748939
CAS No.: 793-08-8
M. Wt: 268.4 g/mol
InChI Key: KTSAZBIMVPAQNB-UHFFFAOYSA-N
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Description

Benzenamine, 4,4’-(1,2-ethanediyl)bis[N,N-dimethyl- is a chemical compound with the molecular formula C14H16N2. It is also known by other names such as α,α’-Bi-p-toluidine, Aniline, 4,4’-ethylenedi-, and 4,4’-Diaminobibenzyl . This compound is characterized by its two benzenamine groups connected by an ethylene bridge, with each benzenamine group further substituted with N,N-dimethyl groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzenamine, 4,4’-(1,2-ethanediyl)bis[N,N-dimethyl- typically involves the reaction of p-toluidine with ethylene dichloride under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism where the amine groups of p-toluidine attack the ethylene dichloride, resulting in the formation of the ethylene-bridged product .

Industrial Production Methods

Industrial production of this compound often employs similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This may involve the use of catalysts and controlled temperature and pressure conditions to facilitate the reaction .

Chemical Reactions Analysis

Types of Reactions

Benzenamine, 4,4’-(1,2-ethanediyl)bis[N,N-dimethyl- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Benzenamine, 4,4’-(1,2-ethanediyl)bis[N,N-dimethyl- has several applications in scientific research:

Mechanism of Action

The mechanism of action of Benzenamine, 4,4’-(1,2-ethanediyl)bis[N,N-dimethyl- involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an inhibitor or activator of specific biochemical pathways, depending on its structure and the nature of the target. The ethylene bridge and N,N-dimethyl groups play a crucial role in determining its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

    Benzenamine, 4,4’-methylenebis[N,N-dimethyl-: Similar structure but with a methylene bridge instead of an ethylene bridge.

    4,4’-Diaminodibenzyl: Lacks the N,N-dimethyl substitution.

    Aniline, 4,4’-ethylenedi-: Similar structure but without the N,N-dimethyl groups.

Uniqueness

Benzenamine, 4,4’-(1,2-ethanediyl)bis[N,N-dimethyl- is unique due to its specific substitution pattern and the presence of the ethylene bridge, which imparts distinct chemical and physical properties. These features make it particularly useful in specialized applications such as dye synthesis and biochemical research .

Properties

CAS No.

793-08-8

Molecular Formula

C18H24N2

Molecular Weight

268.4 g/mol

IUPAC Name

4-[2-[4-(dimethylamino)phenyl]ethyl]-N,N-dimethylaniline

InChI

InChI=1S/C18H24N2/c1-19(2)17-11-7-15(8-12-17)5-6-16-9-13-18(14-10-16)20(3)4/h7-14H,5-6H2,1-4H3

InChI Key

KTSAZBIMVPAQNB-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=CC=C(C=C1)CCC2=CC=C(C=C2)N(C)C

Origin of Product

United States

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